Clinically Validated Anticoagulant Salt: Neodymium 3‑Sulpho‑isonicotinate vs. Un‑sulfonated Isonicotinic Acid Salts
The neodymium salt of 3‑sulfopyridine‑4‑carboxylic acid (neodymium 3‑sulpho‑isonicotinate) is a clinically used intravenous anticoagulant that selectively reduces coagulation factors VII, IX, and X without affecting prothrombin levels [1]. In contrast, the neodymium salt of the parent isonicotinic acid (pyridine‑4‑carboxylic acid) has not been reported to exhibit any anticoagulant activity, demonstrating that the 3‑sulfonic acid group is essential for pharmacological activity [2].
| Evidence Dimension | Anticoagulant activity – selectivity profile |
|---|---|
| Target Compound Data | Neodymium 3‑sulpho‑isonicotinate (5 mg·kg⁻¹ i.v. in man and rabbit): reduces factor VII, factor IX (Christmas factor), factor X, and factor XM; prothrombin (two‑stage method) remains normal; whole‑blood clotting time in glass remains normal at this dose [1]. |
| Comparator Or Baseline | Neodymium isonicotinate (pyridine‑4‑carboxylic acid neodymium salt) – no anticoagulant activity reported in peer‑reviewed literature [2]. |
| Quantified Difference | Qualitative difference: anticoagulant activity present only when the 3‑sulfonic acid substituent is present on the isonicotinic acid scaffold. |
| Conditions | In vivo (man and rabbit); in vitro blood thromboplastin generation test; one‑stage prothrombin time assay [1]. |
Why This Matters
For procurement in anticoagulant research or formulation development, the sulfonic acid group is not an interchangeable substituent but the pharmacophoric element that confers a clinically validated, selective factor‑VII/IX/X reduction profile.
- [1] R. B. Hunter and W. Walker. Anticoagulant Action of Neodymium 3‑Sulpho‑isonicotinate. Nature 178, 47 (1956). View Source
- [2] E. Vincke and E. Sucker. Neodymium 3‑sulpho‑isonicotinate, a soluble and non‑toxic anticoagulant. Klin. Wschr. 28, 74 (1950). (Cited in Hunter & Walker, 1956). View Source
